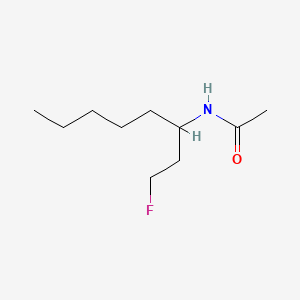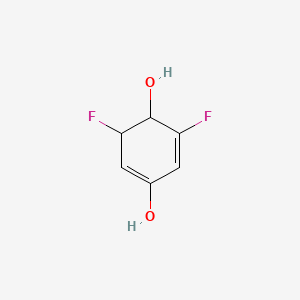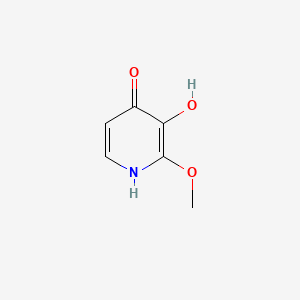
3-hydroxy-2-methoxy-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydroxy-2-methoxy-1H-pyridin-4-one” is a chemical compound that belongs to the class of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one involves several steps. For instance, one method involves treating the compound with HBr in acetic acid at room temperature and stirring at 80°C for 1.5 hours . Another method involves the use of COMT obtained from porcine liver .Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-methoxy-1H-pyridin-4-one consists of a pyridinone ring with a methoxy group at the 2-position and a hydroxy group at the 3-position . The empirical formula is C7H9NO2 and the molecular weight is 139.15 .Chemical Reactions Analysis
In terms of chemical reactions, 3-hydroxy-2-methoxy-1H-pyridin-4-one has been shown to be an in vitro inhibitor with IC50 values ranging from 4.55 to 19.8 µM . This suggests that it has potential as a lead compound for the development of non-nitrocatechol COMT inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-2-methoxy-1H-pyridin-4-one include a melting point of 156-160°C . The compound is also characterized by its SMILES string COC1=C©NC=CC1=O .Safety And Hazards
In terms of safety and hazards, the compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
The future directions for 3-hydroxy-2-methoxy-1H-pyridin-4-one research could involve further systematic optimization of the compound for use as a non-nitrocatechol COMT inhibitor . The compound may act as a lead for the development of non-nitrocatechol COMT inhibitors, which would be appropriate for the treatment of Parkinson’s disease .
Propriétés
IUPAC Name |
3-hydroxy-2-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGNXBILSVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxypyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

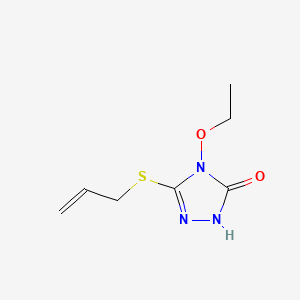
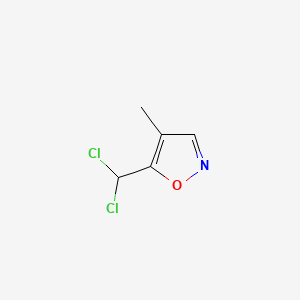
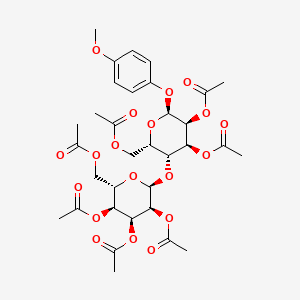

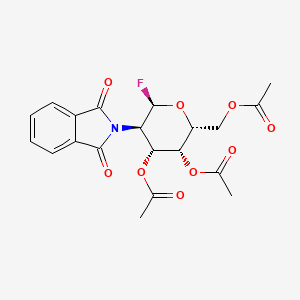
![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
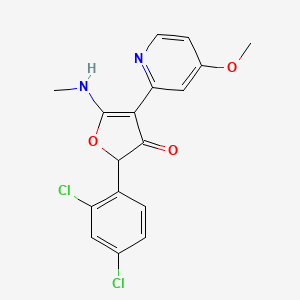
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
